molecular formula C9H22N2 B13592779 n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine

Cat. No.: B13592779
M. Wt: 158.28 g/mol
InChI Key: DQZXBWPPTXKNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is a chemical compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of n1,3-dimethylbutane-1,3-diamine with isopropyl halides in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    n1,N1-Dimethylbutane-1,3-diamine: Similar in structure but lacks the isopropyl group.

    n1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine: Contains ethyl groups instead of isopropyl groups.

    n1,N1-Dimethyl-N3-propylpropane-1,3-diamine: Contains a propyl group instead of an isopropyl group

Uniqueness

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

1-N,3-dimethyl-1-N-propan-2-ylbutane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-8(2)11(5)7-6-9(3,4)10/h8H,6-7,10H2,1-5H3

InChI Key

DQZXBWPPTXKNCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC(C)(C)N

Origin of Product

United States

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